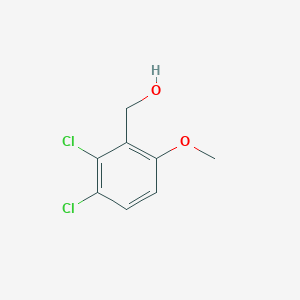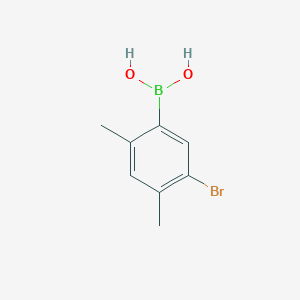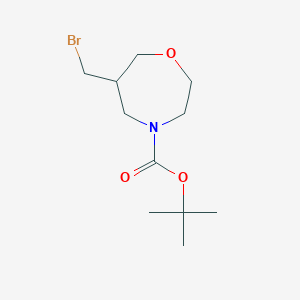
3-Bromo-2-(difluoromethyl)-6-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-(difluoromethyl)-6-fluoropyridine is a chemical compound with the molecular formula C6H4BrF2N . It has a molecular weight of 208.01 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a refractive index of n20/D 1.522 and a density of 1.717 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Versatile Synthesis of Fluoropyridines
3-Bromo-2-(difluoromethyl)-6-fluoropyridine serves as a pivotal intermediate in the versatile synthesis of various substituted fluoropyridines and pyridones. These compounds have significant importance due to their fluorine content, which is highly desirable in pharmaceutical chemistry for the development of bioactive molecules with enhanced metabolic stability and membrane permeability. The synthesis involves lithiation followed by reaction with trimethylborate and subsequent Suzuki reactions, showcasing the compound's utility in constructing complex structures with high yields and excellent selectivity (Sutherland & Gallagher, 2003).
Radiosynthesis of Fluoropyridines
Another application is in the radiosynthesis of 2-amino-5-[18F]fluoropyridines, which are valuable in the development of radiotracers for Positron Emission Tomography (PET) imaging. This process involves a palladium-catalyzed reaction showcasing the compound's role in enabling the incorporation of radioisotopes into biologically active molecules for diagnostic purposes (Pauton et al., 2019).
Chemoselective Functionalization
The chemoselective functionalization of related fluoropyridines has been studied, demonstrating the ability to selectively target different substituents for modification. This is crucial for the development of molecules with precise structural attributes, which is essential in drug discovery and development for achieving selective biological activity (Stroup et al., 2007).
Synthesis of Halopyridinolate Complexes
Research into the synthesis and molecular structures of halogeno-pyridin-2-olate complexes with the diruthenium(2+) core involves the use of halogenated pyridines. These complexes have implications in the study of molecular electronics and catalysis, demonstrating the compound's role in inorganic chemistry and materials science (Schäffler et al., 2006).
Halogen-rich Intermediates for Synthesis
The synthesis of halogen-rich pyridines, such as those containing bromine, chlorine, fluorine, and iodine, from halogenated intermediates, illustrates the compound's utility in constructing densely substituted pyridines. These structures are of great interest in medicinal chemistry due to their potential as building blocks for the development of new drugs (Wu et al., 2022).
Safety and Hazards
The compound is classified under GHS07 for safety . It has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes (P305 + P351 + P338) .
Eigenschaften
IUPAC Name |
3-bromo-2-(difluoromethyl)-6-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-3-1-2-4(8)11-5(3)6(9)10/h1-2,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYYCPCGPMRWTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine](/img/structure/B6306036.png)
![[1,2,4]Triazolo[4,3-a]pyridin-8-ylmethanol](/img/structure/B6306049.png)
![t-Butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B6306051.png)
![1-Oxaspiro[3.5]nonan-3-amine](/img/structure/B6306072.png)





![2-Bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B6306109.png)